molecular formula C9H9F3N2O2 B6353051 N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine CAS No. 1158105-81-7

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine

Cat. No. B6353051
CAS RN: 1158105-81-7
M. Wt: 234.17 g/mol
InChI Key: KHOAOAPHZPQDSM-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is a solid compound . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .


Molecular Structure Analysis

The molecular formula of this compound is C13H10F3N3O2 . The molecular weight is 297.2326096 . The structure is aromatic, containing two benzene rings linked to each other through an ether group .


Physical And Chemical Properties Analysis

This compound is a solid . The average weight is 445.41 and the monoisotopic weight is 445.080692618 . The chemical formula is C19H18F3NO6S .

Scientific Research Applications

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of other compounds, as a reagent for the synthesis of other compounds, and as a model compound for studying the structure and function of bioactive molecules. In addition, it has been used in the study of enzyme inhibition, drug metabolism, and enzyme kinetics.

Mechanism of Action

Target of Action

The primary target of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is a protein known as a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in various biological processes, including cell adhesion, migration, and signal transduction.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cellular processes that the protein is involved in .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to cell adhesion, migration, and signal transduction . The downstream effects of these changes could include alterations in cell behavior and function.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context and the status of the target protein. Given the role of the target protein, potential effects could include changes in cell adhesion and migration, alterations in signal transduction pathways, and other cellular responses .

Advantages and Limitations for Lab Experiments

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not approved for use in humans, and it should only be used in laboratory experiments under the supervision of a qualified professional.

Future Directions

There are several potential future directions for the use of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine in scientific research. One potential direction is to investigate the use of this compound as a potential therapeutic agent for the treatment of certain diseases, such as depression and anxiety. Another potential direction is to investigate the use of this compound as a potential drug target for the development of new drugs. In addition, further research is needed to investigate the potential side effects of this compound, as well as to determine the optimal dosage and dosing regimen for its use in laboratory experiments.

Synthesis Methods

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine can be synthesized using a variety of methods. One method involves the reaction of 4-trifluoromethylbenzoic acid and 2-aminoethanol, which yields this compound and water. Another method involves the reaction of 4-trifluoromethylbenzoic acid and 2-aminoethanol, followed by the reaction of the resulting product with a nitrite, which yields this compound.

properties

IUPAC Name

N'-hydroxy-2-[4-(trifluoromethyl)phenoxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-3-7(4-2-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOAOAPHZPQDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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